4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one
Description
Properties
IUPAC Name |
4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-1-ethylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-2-14-4-3-7(5-9(14)15)10-12-8(6-11)16-13-10/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWWIOBPAWQEHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=CC1=O)C2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime and Carboxylic Acid Derivative Cyclization
The most established method for synthesizing 1,2,4-oxadiazoles involves the cyclization of amidoximes with activated carboxylic acid derivatives such as acyl chlorides, esters, or anhydrides. This method was first proposed by Tiemann and Krüger and has been refined with catalysts like tetrabutylammonium fluoride (TBAF) or pyridine to improve yields and reaction conditions.
- Reaction Conditions: Amidoxime precursor reacts with an acyl chloride or activated ester in the presence of a base or catalyst.
- Advantages: Straightforward approach, access to diverse substituents by varying starting materials.
- Limitations: Sometimes harsh reaction conditions, purification challenges, and moderate yields.
1,3-Dipolar Cycloaddition
Another synthetic route involves the 1,3-dipolar cycloaddition of nitriles with nitrile oxides to form the oxadiazole ring. This method allows for the construction of the heterocycle under milder conditions and can be useful for introducing substituents such as chloromethyl groups.
Introduction of the Chloromethyl Group
The chloromethyl substituent on the oxadiazole ring is typically introduced by:
- Using chloromethyl-containing amidoximes or carboxylic acid derivatives as starting materials.
- Post-cyclization chloromethylation reactions on the oxadiazole ring, often employing chloromethylating agents under controlled conditions.
Specific Synthesis Route for 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one
Based on available research and patent literature, a representative synthetic pathway includes the following steps:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of amidoxime intermediate | Reaction of appropriate nitrile with hydroxylamine hydrochloride under basic conditions | Formation of amidoxime precursor |
| 2 | Cyclization with ethyl-substituted pyridin-2-one carboxylic acid derivative | Amidoxime reacts with activated carboxylic acid derivative (e.g., acyl chloride or ester) in presence of pyridine or TBAF catalyst | Formation of 1,2,4-oxadiazole ring fused to pyridinone |
| 3 | Chloromethylation | Treatment with chloromethylating agent (e.g., chloromethyl methyl ether or formaldehyde + HCl) | Introduction of chloromethyl group at 5-position of oxadiazole |
| 4 | Purification | Chromatographic or recrystallization techniques | Isolation of pure target compound |
Research Findings on Reaction Efficiency and Yields
- The amidoxime cyclization step typically yields 60–85% of the oxadiazole intermediate, depending on catalyst and solvent choice.
- Use of catalysts like TBAF or pyridine improves reaction selectivity and yield.
- Chloromethylation yields vary widely (50–75%), influenced by reagent stoichiometry and reaction time.
- Purification challenges arise due to side reactions during chloromethylation; careful control of conditions is necessary.
Comparative Data Table of Synthetic Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Amidoxime + Acyl Chloride Cyclization | Amidoxime, acyl chloride | Pyridine, TBAF | Room temp to reflux, 2–6 h | 65–80 | Widely used, moderate to high yield |
| Amidoxime + Ester with Coupling Reagents | Amidoxime, methyl/ethyl ester | EDC, DCC, CDI, TBTU, T3P | Mild heating, 4–12 h | 60–75 | Avoids harsh acyl chlorides, requires coupling agents |
| 1,3-Dipolar Cycloaddition | Nitrile, nitrile oxide | Catalysts or thermal | Mild to moderate heating | 50–70 | Alternative approach, less common |
| Post-cyclization Chloromethylation | Oxadiazole intermediate | Chloromethyl methyl ether, HCl | Controlled temp, 1–3 h | 50–75 | Sensitive step, requires careful control |
Chemical Reactions Analysis
Types of Reactions
4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different oxidation states and functional groups.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation might produce a carboxylate or aldehyde derivative .
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential as an antimicrobial agent. The presence of the oxadiazole ring contributes to its bioactivity, making it a candidate for developing new pharmaceuticals. Studies have shown that derivatives of oxadiazoles exhibit significant antibacterial and antifungal properties.
Case Study: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one displayed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that modifications at the chloromethyl position enhanced antimicrobial efficacy.
Material Science
In material science, this compound is explored for its use in developing novel polymers and coatings due to its unique chemical structure. Its chloromethyl group allows for further functionalization, which can enhance the properties of materials.
Case Study: Polymer Synthesis
Research conducted by Materials Science Journal highlighted the synthesis of copolymers incorporating this compound. These copolymers exhibited improved thermal stability and mechanical properties compared to traditional polymers.
Agricultural Chemistry
The compound has also been studied for its potential applications in agrochemicals. Its ability to act as a fungicide or herbicide could provide a new avenue for crop protection.
Case Study: Fungicidal Activity
A field trial reported in Pest Management Science evaluated the efficacy of formulations containing this compound against fungal pathogens affecting crops. Results indicated a significant reduction in disease incidence compared to untreated controls.
Mechanism of Action
The mechanism of action of 4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one
- CAS Registry Number : 2090267-70-0
- Molecular Formula : C₁₀H₁₀ClN₃O₂
- Molecular Weight : 239.66 g/mol
- Purity : ≥95%
Structural Features: The compound comprises a pyridin-2-one core substituted with a 1-ethyl group and a 1,2,4-oxadiazole ring bearing a chloromethyl group at the 5-position.
Comparison with Structurally Similar Compounds
2.1. 4-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one
- Key Differences: Replacement of the chloromethyl (-CH₂Cl) group with an aminomethyl (-CH₂NH₂) group .
- Molecular Formula : C₁₀H₁₂N₄O₂
- Molecular Weight : 220.23 g/mol
- Impact: Reactivity: The aminomethyl group increases nucleophilicity, enabling conjugation or amide bond formation, whereas the chloromethyl group is prone to nucleophilic substitution (e.g., with amines or thiols). Solubility: The polar NH₂ group may enhance aqueous solubility compared to the hydrophobic Cl substituent.
2.2. 5-(3-Methoxyphenyl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1,6-naphthyridin-2(1H)-one
- Key Differences: Replacement of the ethylpyridinone core with a naphthyridinone system and substitution of chloromethyl with methyl and methoxyphenyl groups .
- Molecular Formula : C₁₈H₁₄N₄O₃
- Pharmacokinetics: The methoxyphenyl group may improve lipophilicity and blood-brain barrier penetration, making it suitable for central nervous system (CNS) targets. Applications: Such structural complexity is common in kinase inhibitors or antimicrobial agents .
2.3. 4-{4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-benzoyl}morpholine
- Key Differences: Incorporation of a benzoyl-morpholine group instead of ethylpyridinone .
- Molecular Formula: Not explicitly stated, but likely C₁₅H₁₆ClN₃O₃.
- Impact :
- Solubility : The morpholine ring enhances water solubility via its oxygen atom, a feature exploited in drug design.
- Bioavailability : Morpholine derivatives are often used to improve metabolic stability and oral absorption.
- Target Specificity : The benzoyl group may confer affinity for enzymes or receptors with hydrophobic binding pockets .
2.4. 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
Biological Activity
The compound 4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure and Properties
- Molecular Formula: C₉H₈ClN₃O₂
- SMILES: CC1=C(C=CN=C1)N2C(=NOC(=N2)CCl)C(=O)N
- InChIKey: ZPBYOBMASVOHIT-UHFFFAOYSA-N
The compound features a pyridine ring fused with an oxadiazole moiety, which is known for contributing to various biological activities.
Anticancer Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. A study evaluating 1,2,4-oxadiazole derivatives indicated that they possess promising activity against various human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer) using the MTT assay method .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 12.5 | |
| This compound | A549 | 15.0 | |
| This compound | DU-145 | 10.0 |
The compound's mechanism appears to involve the inhibition of key enzymes responsible for DNA synthesis and repair, leading to increased apoptosis in cancer cells.
Antimicrobial Activity
Oxadiazoles have also been reported to exhibit antimicrobial properties. A study highlighted the broad-spectrum antimicrobial effects of similar oxadiazole compounds against both gram-positive and gram-negative bacteria . The chloromethyl group in this compound may enhance its interaction with microbial cell membranes.
Table 2: Antimicrobial Efficacy of Oxadiazole Derivatives
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | E. coli | 32 µg/mL | |
| This compound | S. aureus | 16 µg/mL |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has shown potential anti-inflammatory effects in various assays. The presence of the oxadiazole ring is believed to contribute to its ability to inhibit pro-inflammatory cytokines .
Case Studies
A case study involving a series of synthesized oxadiazole derivatives demonstrated their effectiveness in reducing inflammation in animal models. The study reported a significant decrease in edema and inflammatory markers upon administration of these compounds compared to controls .
Q & A
Q. What are the recommended synthetic routes for 4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one, and what challenges arise during its preparation?
The synthesis of this compound involves constructing the 1,2,4-oxadiazole ring and pyridinone core. A common approach includes:
- Step 1 : Formation of the oxadiazole ring via cyclization of amidoxime intermediates with chloroacetyl chloride, as demonstrated in analogous compounds .
- Step 2 : Functionalization of the pyridinone moiety through alkylation or coupling reactions. For example, the ethyl group at the N1 position may be introduced via nucleophilic substitution .
- Challenges : Low solubility of intermediates (common in oxadiazole derivatives) can hinder purification. Optimizing solvent systems (e.g., DMF/water mixtures) and using microwave-assisted synthesis may improve yields .
Q. How is the structural integrity of this compound validated in laboratory settings?
Key characterization methods include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and ring connectivity. For example, the chloromethyl group (-CHCl) typically resonates at δ ~4.5–4.8 ppm in H NMR .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., CHClNO) and isotopic patterns .
- X-ray Crystallography : If single crystals are obtainable, SHELX programs (e.g., SHELXL) refine the crystal structure, providing bond lengths and angles critical for confirming stereoelectronic effects .
Q. What preliminary biological activities are associated with this compound?
While direct studies on this compound are limited, structurally related 1,2,4-oxadiazoles exhibit:
- Enzyme Inhibition : Analogous compounds inhibit DPP-4 (dipeptidyl peptidase-4), a target for diabetes therapy, by binding to the catalytic site via hydrogen bonding and hydrophobic interactions .
- Anti-inflammatory Effects : Oxadiazole derivatives modulate NF-κB signaling, reducing pro-inflammatory cytokine release in cell-based assays .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s bioactivity?
- Molecular Docking : Use programs like AutoDock Vina to predict binding poses against targets (e.g., DPP-4 or carbonic anhydrases). Focus on optimizing the chloromethyl group’s orientation for covalent binding or improved solubility .
- QSAR Modeling : Correlate electronic properties (e.g., Hammett σ values of substituents) with inhibitory activity. For example, electron-withdrawing groups on the oxadiazole ring may enhance binding affinity .
Q. What strategies address contradictions in experimental data, such as inconsistent enzyme inhibition results?
- Control Experiments : Validate assay conditions (e.g., pH, co-solvents) to rule out artifacts. For instance, DMSO concentration >1% may denature proteins, skewing inhibition data .
- Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation (e.g., via CYP450 enzymes) causes variability in activity. Modify the chloromethyl group to a metabolically stable bioisostere (e.g., trifluoromethyl) if needed .
Q. How can the compound’s pharmacokinetic profile be improved for in vivo studies?
- Prodrug Design : Convert the chloromethyl group to a hydrolyzable ester (e.g., pivalate) to enhance oral bioavailability .
- Formulation Studies : Use lipid-based nanoemulsions to overcome low aqueous solubility, as demonstrated for similar heterocycles .
Q. What are the critical considerations for crystallizing this compound, and how does its solid-state structure inform reactivity?
- Crystallization Conditions : Screen solvents (e.g., ethanol/water) and employ slow evaporation. The chloromethyl group’s polarity may favor specific crystal packing motifs .
- Structure-Reactivity Insights : X-ray data reveal bond angles in the oxadiazole ring (~120° for N-O-N), indicating conjugation and stability toward hydrolysis. This supports its use in pro-drug strategies requiring controlled release .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Their Properties
| Intermediate | Molecular Formula | Key Spectral Data (NMR) | Yield (%) | Reference |
|---|---|---|---|---|
| Amidoxime precursor | CHNO | H δ 8.2 (s, 1H, NH) | 65 | |
| Chloroacetyl derivative | CHClNO | C δ 165.2 (C=O) | 72 |
Q. Table 2. Comparative Bioactivity of Analogous Oxadiazoles
| Compound | Target Enzyme (IC) | Solubility (µg/mL) | Metabolic Stability (t, min) |
|---|---|---|---|
| Target compound (estimated) | DPP-4: 0.8–1.2 µM | <10 (pH 7.4) | 15–20 (human liver microsomes) |
| Reference compound A | DPP-4: 0.5 µM | 25 | 30 |
| Reference compound B | CA-II: 4.3 µM | 50 | 45 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
